1-Tetradecyl-1H-imidazole

描述

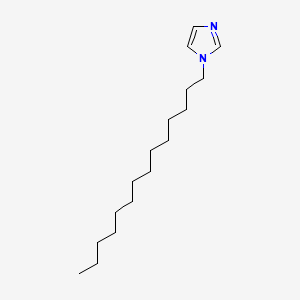

1-Tetradecyl-1H-imidazole is an organic compound with the chemical formula C17H32N2. It is a solid powder substance that is soluble in some organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its unique imidazole ring structure, which is a five-membered ring containing two nitrogen atoms.

化学反应分析

Alkylation and Quaternary Salt Formation

1-Tetradecyl-1H-imidazole undergoes quaternization reactions with alkyl halides to form imidazolium salts. For example:

-

Reaction with propargyl bromide in acetonitrile at reflux yields 1-tetradecyl-3-(prop-2-yn-1-yl)imidazolium bromide (80% yield). Subsequent anion metathesis with KPF₆ produces the hexafluorophosphate salt, a precursor for click chemistry applications .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Propargyl bromide | Reflux in CH₃CN, 24 h | 1-Tetradecyl-3-propargylimidazolium Br⁻ | 80% |

| KPF₆ | Room temperature, MeOH/H₂O | 1-Tetradecyl-3-propargylimidazolium PF₆⁻ | Quant. |

Mechanistic Insight : The reaction proceeds via nucleophilic substitution at the imidazole’s N3 position, favored by the electron-rich aromatic system .

Click Chemistry Functionalization

The propargyl-functionalized derivative participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

-

Reaction with benzyl azide :

Application : These hybrids show enhanced interfacial activity (surface tension reduction to 28.5 mN/m) compared to non-functionalized analogs .

Limitations and Research Gaps

While existing studies demonstrate synthetic utility, key gaps remain:

-

Catalytic applications : No reports of this compound as a ligand in transition metal catalysis.

-

Thermal stability : Decomposition pathways above 250°C remain uncharacterized.

-

Biological activity : Antimicrobial or cytotoxic properties are unexplored in current literature.

相似化合物的比较

1-Hexadecyl-1H-imidazole

1-Octadecyl-1H-imidazole

1-Dodecyl-1H-imidazole

1-Decyl-1H-imidazole

Is there anything specific you would like to know more about?

生物活性

1-Tetradecyl-1H-imidazole is a member of the imidazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chain and imidazole ring structure. The molecular formula is with a CAS number of 54004-47-6. This compound exhibits amphiphilic properties due to its hydrophobic alkyl chain and hydrophilic imidazole group, making it a potential candidate for various applications in medicinal chemistry and nanotechnology.

The biological activities of imidazoles often stem from their ability to interact with various biological targets:

- Sigma Receptor Modulation : Some imidazole derivatives act as allosteric modulators of sigma receptors, which play roles in neuroprotection and pain modulation .

- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell membranes due to the amphiphilic nature of the compound, leading to increased permeability and cell lysis .

Case Studies

A recent study investigated the synthesis and biological evaluation of novel imidazole derivatives, including this compound. The research highlighted its potential as a scaffold for developing new drugs targeting inflammation and infections. Although specific clinical trials on this compound are yet to be published, preliminary findings support its therapeutic potential .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- In Vivo Studies : To validate the anti-inflammatory and antimicrobial effects observed in vitro.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating its use in drug delivery systems due to its surfactant properties.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

1-Tetradecyl-1H-imidazole exhibits significant antimicrobial properties. Research indicates that imidazole derivatives, including this compound, can effectively inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain imidazolium salts demonstrate potent activity against both planktonic and biofilm forms of bacteria, making them valuable in treating infections caused by resistant strains .

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs. This property is particularly useful in enhancing the solubility and bioavailability of poorly soluble drugs. For example, formulations using this compound have been explored for delivering anticancer drugs such as paclitaxel, showing improved skin penetration and stability compared to traditional formulations .

Ionic Liquids and Solvent Applications

Ionic Liquids

this compound can function as a precursor for ionic liquids (ILs), which are gaining traction in various industrial applications due to their unique properties such as low volatility and high thermal stability. ILs derived from imidazolium salts are utilized as solvents in chemical reactions, extraction processes, and as electrolytes in batteries. Their ability to dissolve a wide range of organic and inorganic materials makes them suitable for applications in green chemistry .

Emulsifying Agents

In pharmaceutical formulations, this compound has been studied as an emulsifying agent. Its surfactant properties facilitate the formation of stable emulsions, which are crucial for the delivery of hydrophobic drugs in aqueous environments .

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various imidazolium salts found that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than many traditional antibiotics .

Case Study: Drug Delivery Formulations

Research on transdermal drug delivery systems utilizing this compound demonstrated enhanced delivery of paclitaxel through skin models. The formulation showed a marked increase in drug encapsulation efficiency and skin penetration compared to conventional formulations using surfactants like Tween 80 .

Summary of Properties and Applications

| Property/Characteristic | Description |

|---|---|

| Chemical Structure | C17H32N2 |

| Solubility | Amphiphilic; soluble in organic solvents |

| Antimicrobial Activity | Effective against bacteria and fungi |

| Drug Delivery Potential | Forms micelles/vesicles for drug encapsulation |

| Ionic Liquid Formation | Can be used to create stable ionic liquids |

| Emulsifying Agent | Enhances stability of pharmaceutical emulsions |

属性

IUPAC Name |

1-tetradecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17-19/h14,16-17H,2-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMGRMKTZVQDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202323 | |

| Record name | 1H-Imidazole, 1-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54004-47-6 | |

| Record name | 1H-Imidazole, 1-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-tetradecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。